molecular formula C22H22ClNO7 B1668418 Cetocycline hydrochloride CAS No. 56433-46-6

Cetocycline hydrochloride

Cat. No. B1668418
CAS RN: 56433-46-6
M. Wt: 447.9 g/mol
InChI Key: BXIBTMOWCBKWEX-JKPGXYSKSA-N
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Description

Cetocycline hydrochloride is an antibacterial biochemical. Cetocycline (formerly chelocardin or cetotetrine) is structurally related to the tetracyclines. It is active against many clinical isolates of aerobic gram-negative bacilli, but is less active against staphylococci, and has no activity against Pseudomonas.

Scientific Research Applications

Neuroprotection in Spinal Cord Injury

Cetocycline hydrochloride, specifically Minocycline hydrochloride (MH), exhibits significant neuroprotective activities. It targets multiple secondary injury mechanisms in spinal cord injuries, including inflammation, oxidative stress, excitotoxicity, and mitochondrial dysfunction. Its multifaceted actions, like modulating MAPK and PI3K/Akt signaling pathways and inhibiting MMPs, highlight its potential in reducing tissue damage and promoting recovery following spinal cord injury (Shultz & Zhong, 2017).

Environmental Impact and Cytogenetic Studies

Chlortetracycline, a compound related to cetocycline, has been used in cytogenetic studies to assess DNA damage at the chromosomal level. Analysis of sheep lymphocytes exposed to chlortetracycline chloride revealed significant differences in chromosomal aberrations, suggesting potential environmental and health hazards (Šutiaková et al., 2013).

Photocatalytic Degradation in Water Treatment

Cetocycline hydrochloride's (specifically Tetracycline hydrochloride) presence in the environment poses risks to human health. Studies on photocatalytic degradation of this compound using various materials like CuO/ZnO and ZnFe2O4 have shown significant degradation rates, indicating effective methods for environmentally friendly water treatment (Lei et al., 2019; Cao et al., 2018).

Antibiotic Pollution and Mitochondrial Dysfunction

Tetracyclines, including cetocycline hydrochloride derivatives, can disrupt mitochondrial function across various eukaryotic models. This implies potential confounding effects on experimental results in biomedical research and highlights the need for caution in their extensive use in livestock due to downstream impacts on the environment and human health (Moullan et al., 2015; Wang et al., 2015).

properties

CAS RN

56433-46-6

Product Name

Cetocycline hydrochloride

Molecular Formula

C22H22ClNO7

Molecular Weight

447.9 g/mol

IUPAC Name

(1R,4aR,12aS)-3-acetyl-1-amino-4,4a,6,7-tetrahydroxy-8,11-dimethyl-12,12a-dihydro-1H-tetracene-2,5-dione;hydrochloride

InChI

InChI=1S/C22H21NO7.ClH/c1-7-4-5-10-8(2)11-6-12-16(23)19(27)13(9(3)24)20(28)22(12,30)21(29)15(11)18(26)14(10)17(7)25;/h4-5,12,16,25-26,28,30H,6,23H2,1-3H3;1H/t12-,16+,22+;/m0./s1

InChI Key

BXIBTMOWCBKWEX-JKPGXYSKSA-N

Isomeric SMILES

CC1=C(C2=C(C3=C(C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl

SMILES

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl

Canonical SMILES

CC1=C(C2=C(C3=C(CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)C)N)C(=C2C=C1)C)O)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Abbott 40728
cetocycline
cetotetrine
chelocardin
chelocardin, (4alpha,4abeta,12abeta)-isomer
chelocardin, hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer
chelocardin, monosodium salt, (4R-(4alpha,4abeta,12abeta))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cetocycline hydrochloride
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Cetocycline hydrochloride
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Cetocycline hydrochloride
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Cetocycline hydrochloride
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Cetocycline hydrochloride
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Cetocycline hydrochloride

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